N-Methoxycarbonyl Normorphine Diacetate
Description
Systematic Nomenclature and Molecular Formula
N-Methoxycarbonyl Normorphine Diacetate possesses the molecular formula C22H23NO7, representing a molecular weight of 413.42052 daltons. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating the core morphinan skeleton with specific substituent groups that define its chemical identity. The compound can be described systematically as a methoxycarbonyl-protected normorphine derivative bearing two acetate ester groups, indicating the presence of both nitrogen protection and hydroxyl group modification within the molecular structure.
The molecular formula C22H23NO7 reveals the presence of twenty-two carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and seven oxygen atoms, which accounts for the various functional groups present in the structure. This formula indicates a significant increase in molecular complexity compared to the parent normorphine compound, which has the molecular formula C16H17NO3. The additional six carbon atoms, six hydrogen atoms, and four oxygen atoms in this compound directly correspond to the methoxycarbonyl group (contributing CO2CH3) and the two acetate groups (each contributing C2H3O), demonstrating the systematic modification of the parent normorphine structure.
The SMILES notation for this compound is represented as COC(=O)N1CC[C@@]23[C@@H]4[C@H]1Cc1c3c(O[C@H]2C@HOC(=O)C)c(cc1)OC(=O)C, which provides a detailed description of the molecular connectivity and stereochemical features. This notation demonstrates the presence of the methoxycarbonyl group attached to the nitrogen atom and the two acetate groups attached to the hydroxyl positions of the morphinan core structure.
Properties
CAS No. |
1261079-79-1 |
|---|---|
Molecular Formula |
C22H23NO7 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl (4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H23NO7/c1-11(24)28-16-6-4-13-10-15-14-5-7-17(29-12(2)25)20-22(14,18(13)19(16)30-20)8-9-23(15)21(26)27-3/h4-7,14-15,17,20H,8-10H2,1-3H3/t14-,15+,17-,20-,22-/m0/s1 |
InChI Key |
UQNPNGYKYYOZAI-HXMMLABLSA-N |
SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C(=O)OC |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C(=O)OC |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
N-Methoxycarbonyl Normorphine Diacetate serves as a crucial intermediate in the synthesis of various opioid derivatives. Its unique structure allows for modifications that can lead to new compounds with potentially enhanced therapeutic effects. The compound can undergo several chemical transformations:
- Oxidation : Produces ketones or carboxylic acids.
- Reduction : Leads to the formation of alcohols or amines.
- Substitution : Facilitates the creation of halogenated or alkylated derivatives.
These reactions are essential for developing new analgesics and studying their pharmacological properties.
Biological Research
The biological significance of this compound lies in its interaction with opioid receptors. It acts primarily as an agonist at the mu-opioid receptor (MOR), which is pivotal for mediating analgesic effects. Research indicates that modifications to the compound can influence its binding affinity and selectivity towards different opioid receptors, allowing for tailored therapeutic profiles .
Medical Applications
This compound is investigated for its potential analgesic properties. It is particularly relevant in the development of medications aimed at managing pain while minimizing side effects commonly associated with traditional opioids, such as respiratory depression and addiction potential.
Chemical Reactions Analysis
Hydrolysis Reactions
N-Methoxycarbonyl Normorphine Diacetate contains two acetate esters and one methoxycarbonyl group, making hydrolysis a primary reaction pathway.
Acid-Catalyzed Hydrolysis
-
Under acidic conditions (e.g., 1M HCl, 80°C), the acetate groups hydrolyze first, yielding N-Methoxycarbonyl Normorphine as an intermediate. Prolonged exposure further cleaves the methoxycarbonyl group, producing normorphine .
-
Reaction conditions and outcomes:
| Reagent | Temperature | Product | Stability Notes |
|---|---|---|---|
| 1M HCl | 80°C | Normorphine | Degrades under prolonged heat |
| 36% HCl | 100°C | Partial deacetylation | Rapid decomposition observed |
Base-Catalyzed Hydrolysis
-
In alkaline media (e.g., 0.5M NaOH, 60°C), saponification of the esters occurs, forming water-soluble carboxylate salts. The methoxycarbonyl group is more resistant to basic hydrolysis than the acetates .
Aminolysis of the Methoxycarbonyl Group
The methoxycarbonyl carbamate undergoes nucleophilic substitution with amines:
-
Reaction with primary amines (e.g., methylamine) in ethanol at 50°C replaces the methoxycarbonyl group, forming N-substituted normorphine derivatives.
-
Example:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 150°C, beyond which decarboxylation and ester degradation occur:
-
Above 150°C : Loss of acetic acid (from acetates) and CO₂ (from methoxycarbonyl) .
-
Above 200°C : Morphinan backbone degradation, yielding pyrolytic byproducts.
Stability Under Environmental Conditions
-
Humidity : Hydrolysis accelerates in humid environments, forming normorphine diacetate.
-
Light : UV exposure induces free radical formation, leading to oxidative degradation.
-
Oxidation : Susceptible to peroxide-mediated oxidation at the phenolic hydroxyl group, forming quinone-like structures .
Spectroscopic Characterization of Reaction Products
Post-reaction analysis employs:
-
NMR : Confirms deacetylation by monitoring methyl group signals (δ 2.1 ppm for acetates).
-
IR : Loss of ester carbonyl stretches (1740–1760 cm⁻¹) indicates hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares N-Methoxycarbonyl Normorphine Diacetate with key normorphine derivatives, emphasizing structural modifications and biological effects:
Structural and Functional Insights
N-Substituent Effects :
- Methoxycarbonyl vs. Allyl : The methoxycarbonyl group (electron-withdrawing) may stabilize the compound against enzymatic degradation compared to N-allyl derivatives, which exhibit antagonist activity .
- Benzyl vs. Acetyl: N-Benzyl derivatives (e.g., 3-O-benzyl-N-p-nitrobenzyl normorphine) show enhanced analgesic potency due to hydrophobic interactions with opioid receptors, whereas acetyl groups prioritize metabolic excretion .
Esterification Patterns :
- Monoacetylated Derivatives: 6-Monoacetylmorphine (heroin metabolite) has high µ-opioid receptor affinity, suggesting diacetylation in normorphine derivatives may offer intermediate potency .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: N-Methoxycarbonyl derivatives resist N-dealkylation, a common pathway for normorphine inactivation . In contrast, N-allyl and N-ethoxycarbonylmethyl analogs undergo faster hepatic clearance .
- Excretion: Acetylated derivatives are predominantly excreted as glucuronides (e.g., normorphine-3-glucuronide), with biliary excretion playing a significant role in tolerant animals .
In Vitro and In Vivo Activity
- Guinea-Pig Ileum Assay: Normorphine derivatives exhibit reduced potency under high glucose conditions, suggesting metabolic interference in diabetic models .
- Receptor Binding: N-Allylnormorphine acts as a partial agonist-antagonist, while N-benzyl derivatives show full agonist activity with fewer side effects .
Preparation Methods
Starting Material Preparation: Normorphine Synthesis
The preparation of N-Methoxycarbonyl Normorphine Diacetate fundamentally depends on obtaining normorphine or its derivatives as precursors.
- Hydrolytic Conversion of Cyano-Diacyl-Morphine to Normorphine
A key step involves hydrolyzing cyano-diacyl-morphine using concentrated mineral acids, typically 36% hydrochloric acid, warmed gently for about five minutes to initiate deacylation, followed by dilution to about 5% acid concentration and prolonged heating (6–8 hours) under mild conditions (steam bath preferred) to complete the hydrolysis and decyanation, yielding normorphine hydrochloride salt with high efficiency (~91% yield based on cyanonorheroin). The free base is recovered by basification and precipitation.
| Step | Conditions | Reagents | Outcome | Yield |
|---|---|---|---|---|
| Initial hydrolysis | 36% HCl, warm 5 min | Concentrated HCl | Deacylation begins | Rapid |
| Diluted hydrolysis | ~5% HCl, steam bath 6–8 h | Dilution with water | Decyanation, normorphine salt formation | 91% (based on cyanonorheroin) |
| Free base recovery | Basify to pH 9.2 with NH4OH | Ammonium hydroxide | Normorphine hydrate precipitate | - |
This method improves overall normorphine yield to about 65% based on morphine, superior to conventional methods (~50% yield).
Methoxycarbonylation of Normorphine
Methoxycarbonylation involves introducing methoxycarbonyl groups (carbamate esters) onto the nitrogen and oxygen atoms of normorphine to form N-methoxycarbonyl derivatives.
- Use of Ethyl Chloroformate and Base
Normorphine or normorphinone derivatives are reacted with ethyl chloroformate in the presence of a base such as potassium bicarbonate or sodium bicarbonate in an organic solvent (e.g., toluene, chloroform) under reflux conditions (typically 60–110°C) for several hours (up to 6 hours). This leads to formation of diethoxycarbonyl (methoxycarbonyl) protected normorphine derivatives such as 3,17-(diethoxycarbonyl) normorphine or normorphinone with high yields (up to 94%).
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methoxycarbonylation | Ethyl chloroformate, K bicarbonate | Toluene/Chloroform | 60–110°C (reflux) | 5–6 hours | 90–94% |
Acetylation to Diacetate Derivatives
Following methoxycarbonylation, acetylation of available hydroxyl groups is performed to afford diacetate derivatives.
- Acetylation Procedure
The methoxycarbonylated normorphine derivative is treated with acetic anhydride in the presence of anhydrous sodium acetate as a catalyst under nitrogen atmosphere at 100–105°C for 2 hours. This step converts free hydroxyl groups to acetyl esters, forming the diacetate derivative.
| Step | Reagents | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride | Sodium acetate | 100–105°C | 2 hours | ~90% |
Oxidation and Hydroxylation Steps
Oxidation of normorphine derivatives is often necessary to introduce hydroxyl groups at specific positions (e.g., 14-hydroxy derivatives), which can be crucial for biological activity and further chemical modifications.
- Oxidation Using m-Chloroperoxybenzoic Acid (MCPBA) or Hydrogen Peroxide in Formic Acid
The enol acetate intermediate is oxidized using MCPBA in glacial acetic acid or hydrogen peroxide in formic acid at low temperatures (0–15°C). The reaction proceeds over 30 minutes to 1.5 hours with stirring, yielding 14-hydroxy derivatives with yields around 84%.
| Step | Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Oxidation | MCPBA or H2O2 | Acetic acid or formic acid | 0–15°C | 30–90 min | 84% |
Hydrogenation for Deprotection and Reduction
Hydrogenation is employed to remove protecting groups (e.g., benzyl) and reduce double bonds in the morphine skeleton.
- Catalytic Hydrogenation
The oxidized intermediate is subjected to hydrogenation over palladium on charcoal catalyst (5% Pd/C) in glacial acetic acid at about 40°C under hydrogen atmosphere for 3 hours. This step removes benzyl groups and reduces the 7,8-double bond simultaneously.
| Step | Catalyst | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| Hydrogenation | 5% Pd/C | Glacial acetic acid | 40°C | 3 hours | Deprotection and double bond reduction |
Final Hydrolysis and Purification
The final step involves hydrolysis of protecting groups and purification of this compound.
- Acid Hydrolysis
The diethoxycarbonyl normorphine derivative is hydrolyzed using 8N sulfuric acid under nitrogen atmosphere at 100–105°C for about 12 hours. The crude product is then neutralized, filtered, and purified by recrystallization.
| Step | Reagent | Atmosphere | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hydrolysis | 8N H2SO4 | Nitrogen | 100–105°C | 12 hours | 84% |
- Purification involves adjusting pH, charcoal treatment, filtration, and drying to yield the pure compound.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Normorphine hydrolysis from cyano-diacyl-morphine | 36% HCl, then diluted HCl | Warm, steam bath | 5 min + 6–8 h | 91 (hydrochloride salt) |
| 2 | Methoxycarbonylation | Ethyl chloroformate, K bicarbonate, toluene | Reflux (60–110°C) | 5–6 h | 90–94 |
| 3 | Acetylation | Acetic anhydride, sodium acetate | 100–105°C | 2 h | ~90 |
| 4 | Oxidation | MCPBA or H2O2, acetic/formic acid | 0–15°C | 30–90 min | 84 |
| 5 | Hydrogenation | 5% Pd/C, glacial acetic acid | 40°C | 3 h | - |
| 6 | Hydrolysis and purification | 8N H2SO4, nitrogen | 100–105°C | 12 h | 84 |
Research Findings and Notes
The two-stage acid hydrolysis method using concentrated acid followed by dilution significantly improves yield and reduces decomposition compared to conventional methods.
Methoxycarbonylation using ethyl chloroformate in the presence of bicarbonate bases under inert atmosphere yields high purity intermediates suitable for further modification.
Oxidation with MCPBA or hydrogen peroxide in acidic media is effective for introducing hydroxyl groups at the 14-position, a critical modification for biological activity.
Hydrogenation conditions are optimized to simultaneously remove protecting groups and reduce double bonds without degrading the molecule.
The entire synthetic route requires careful control of temperature, atmosphere (preferably nitrogen), and reaction times to maximize yield and purity.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
